REACTION_CXSMILES
|
ClS(C1C=C(C(O)=O)C(=CC=1)C(O)=O)(=O)=O.[OH:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23](=[O:33])[C:22]=2C([NH:34][C:35]2[CH:40]=[CH:39][C:38]([NH2:41])=[CH:37][CH:36]=2)=C[CH:19]=1.[O:42]1[CH2:47][CH2:46]OCC1>>[CH2:46]1[C:47](=[O:42])[C:22]2[C:31](=[C:30]([OH:32])[C:29]3[C:24]([C:23]=2[OH:33])=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:18](=[O:17])[CH2:19]1.[CH:36]1[C:35]([NH2:34])=[CH:40][CH:39]=[C:38]([NH2:41])[CH:37]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
4-chlorosulphonyl phthalic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Name
|
1-hydroxy-4-(4-aminoanilino)-anthraquinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NC1=CC=C(C=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClS(C1C=C(C(O)=O)C(=CC=1)C(O)=O)(=O)=O.[OH:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23](=[O:33])[C:22]=2C([NH:34][C:35]2[CH:40]=[CH:39][C:38]([NH2:41])=[CH:37][CH:36]=2)=C[CH:19]=1.[O:42]1[CH2:47][CH2:46]OCC1>>[CH2:46]1[C:47](=[O:42])[C:22]2[C:31](=[C:30]([OH:32])[C:29]3[C:24]([C:23]=2[OH:33])=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:18](=[O:17])[CH2:19]1.[CH:36]1[C:35]([NH2:34])=[CH:40][CH:39]=[C:38]([NH2:41])[CH:37]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
4-chlorosulphonyl phthalic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Name
|
1-hydroxy-4-(4-aminoanilino)-anthraquinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NC1=CC=C(C=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |